![molecular formula C17H20N6O B10920483 6-cyclopropyl-1-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920483.png)
6-cyclopropyl-1-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection of the NH group and subsequent coupling reactions to introduce the cyclopropyl and isopropyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines .
Scientific Research Applications
6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-(Pyrimidin-5-ylamino)-N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]pyridine-2-carboxamide
Uniqueness
What sets 6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-methyl-N-(1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H20N6O/c1-10(2)23-7-6-15(21-23)20-17(24)12-8-14(11-4-5-11)19-16-13(12)9-18-22(16)3/h6-11H,4-5H2,1-3H3,(H,20,21,24) |
InChI Key |
CBFZXMTWRSJPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4 |
Origin of Product |
United States |
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